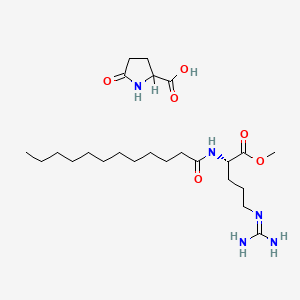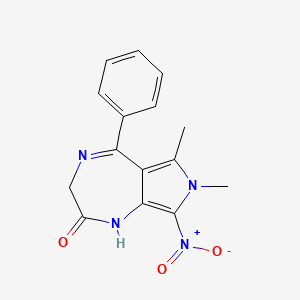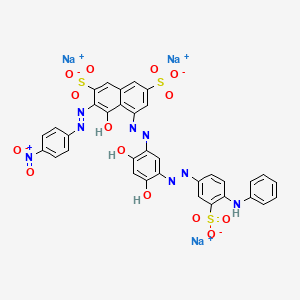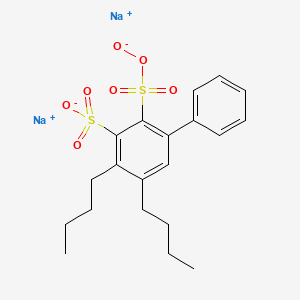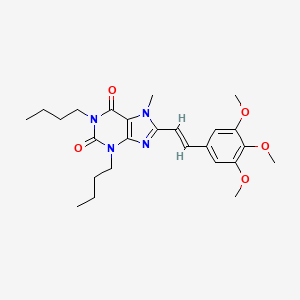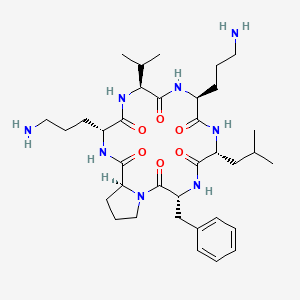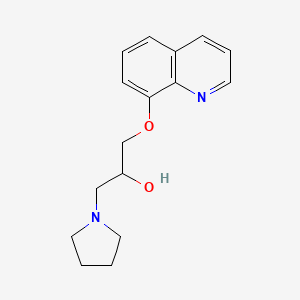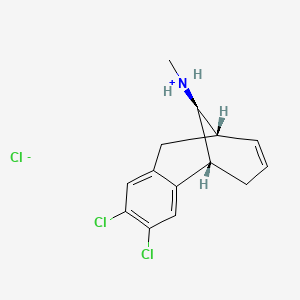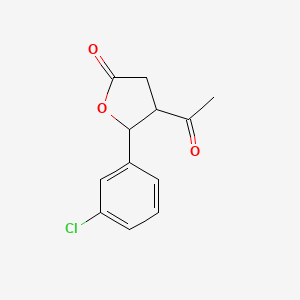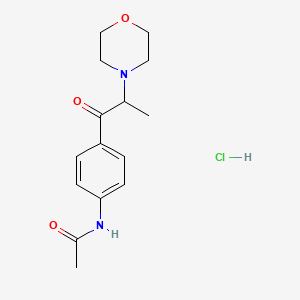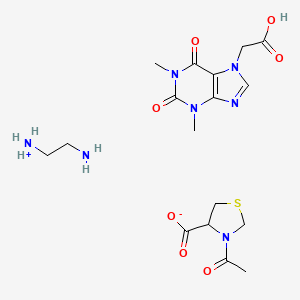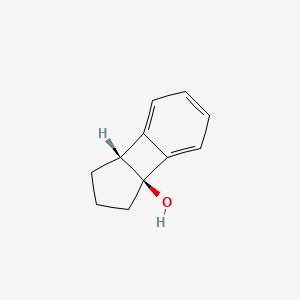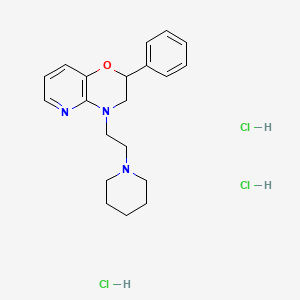
2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-2-phenyl-4-(2-piperidinoethyl)-, trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-2-phenyl-4-(2-piperidinoethyl)-, trihydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-2-phenyl-4-(2-piperidinoethyl)-, trihydrochloride typically involves multiple steps, including the formation of the pyrido-oxazine ring and the introduction of the phenyl and piperidinoethyl groups. Common reagents used in these reactions include:
Pyridine derivatives: Used as starting materials for the formation of the pyrido-oxazine ring.
Phenylboronic acid: Often used in Suzuki coupling reactions to introduce the phenyl group.
Piperidine: Used to introduce the piperidinoethyl group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Catalysts: Such as palladium catalysts for coupling reactions.
Solvents: Such as dichloromethane or ethanol to facilitate reactions.
Purification techniques: Including recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-2-phenyl-4-(2-piperidinoethyl)-, trihydrochloride can undergo various chemical reactions, including:
Oxidation: Where the compound is oxidized to form different oxidation states.
Reduction: Where the compound is reduced to form different reduction states.
Substitution: Where functional groups in the compound are replaced with other groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may yield hydro derivatives.
Scientific Research Applications
2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-2-phenyl-4-(2-piperidinoethyl)-, trihydrochloride has several scientific research applications, including:
Medicinal Chemistry: As a potential therapeutic agent for various diseases.
Biology: As a tool for studying biological processes and pathways.
Industry: As a precursor for the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-2-phenyl-4-(2-piperidinoethyl)-, trihydrochloride involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Where the compound inhibits the activity of specific enzymes.
Receptor binding: Where the compound binds to specific receptors to exert its effects.
Signal transduction: Where the compound affects cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2H-Pyrido(3,2-b)-1,4-oxazine derivatives: Compounds with similar ring structures but different substituents.
Phenylpiperidine derivatives: Compounds with similar phenyl and piperidinoethyl groups but different core structures.
Uniqueness
The uniqueness of 2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-2-phenyl-4-(2-piperidinoethyl)-, trihydrochloride lies in its specific combination of functional groups and ring structure, which may confer unique chemical and biological properties.
Properties
CAS No. |
86979-95-5 |
|---|---|
Molecular Formula |
C20H28Cl3N3O |
Molecular Weight |
432.8 g/mol |
IUPAC Name |
2-phenyl-4-(2-piperidin-1-ylethyl)-2,3-dihydropyrido[3,2-b][1,4]oxazine;trihydrochloride |
InChI |
InChI=1S/C20H25N3O.3ClH/c1-3-8-17(9-4-1)19-16-23(15-14-22-12-5-2-6-13-22)20-18(24-19)10-7-11-21-20;;;/h1,3-4,7-11,19H,2,5-6,12-16H2;3*1H |
InChI Key |
CDSYHFINKUKSGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCN2CC(OC3=C2N=CC=C3)C4=CC=CC=C4.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


